molecular formula C11H13BrN2O2 B8598399 1-(6-Bromopyridin-2-yl)-2-morpholin-4-ylethanone

1-(6-Bromopyridin-2-yl)-2-morpholin-4-ylethanone

Cat. No. B8598399
M. Wt: 285.14 g/mol
InChI Key: YIUQTPXZTUDWRY-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

To a solution of 2-bromo-1-(6-bromopyridin-2-yl)ethanone (250 mg, 0.90 mmol) in tetrahydrofuran (1 mL) and dimethylformamide (1 mL) was added morpholine (0.18 mL, 2.0 mmol). After 45 minutes, the reaction mixture was diluted with ethyl acetate (30 mL) and washed with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated to afford the title compound.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[N:6]=1)=[O:4].[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>O1CCCC1.CN(C)C=O.C(OCC)(=O)C>[Br:11][C:7]1[N:6]=[C:5]([C:3](=[O:4])[CH2:2][N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrCC(=O)C1=NC(=CC=C1)Br
Name
Quantity
0.18 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(CN1CCOCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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